molecular formula C11H6BrNO B13155855 6-Bromobenzofuro[3,2-c]pyridine

6-Bromobenzofuro[3,2-c]pyridine

Cat. No.: B13155855
M. Wt: 248.07 g/mol
InChI Key: JSVAVCJXNNKNBM-UHFFFAOYSA-N
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Description

6-Bromobenzofuro[3,2-c]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, yielding methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C to produce the desired benzofuro[3,2-c]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuro[3,2-c]pyridine derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

6-Bromobenzofuro[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromobenzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, as an endothelin receptor antagonist, it binds to endothelin receptors, inhibiting their activity and thereby modulating vascular tone and blood pressure. As a P2X4 receptor modulator, it influences the receptor’s ion channel activity, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromobenzofuro[3,2-c]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. Its structural framework allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-[1]benzofuro[3,2-c]pyridine

InChI

InChI=1S/C11H6BrNO/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6H

InChI Key

JSVAVCJXNNKNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=NC=C3

Origin of Product

United States

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